The Discovery of Asymmetric Dimethylarginine: A Historical and Technical Overview
The Discovery of Asymmetric Dimethylarginine: A Historical and Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Asymmetric dimethylarginine (ADMA) has emerged from relative obscurity to become a molecule of significant interest in cardiovascular medicine and drug development. This endogenous inhibitor of nitric oxide synthase (NOS) plays a crucial role in vascular homeostasis, and its dysregulation is implicated in a range of pathologies. This technical guide provides a comprehensive history of the discovery of ADMA, detailing the key experiments and methodologies that have shaped our understanding of this important molecule.
The Early Years: The Dawn of Protein Methylation
The story of ADMA begins not with its discovery, but with the broader field of protein methylation. Research into the post-translational modification of proteins by the addition of methyl groups began in the 1960s. By the early 1980s, it was established that amino acids such as lysine, arginine, and histidine could be methylated by specific methyltransferase enzymes.[1] However, the biological significance of these modifications remained largely enigmatic for many years.
1970: The First Glimpse of Dimethylarginines
In a landmark 1970 study published in the Journal of Biological Chemistry, Japanese researchers Yasuo Kakimoto and S. Akazawa reported the first isolation and identification of N,N-dimethylarginine (asymmetric dimethylarginine, ADMA) and N,N'-dimethylarginine (symmetric dimethylarginine, SDMA) from human urine.[2][3][4] This discovery marked the first time these methylated arginine derivatives were identified in a biological system.
Experimental Protocol: Isolation and Identification of Dimethylarginines (Kakimoto and Akazawa, 1970)
The protocol employed by Kakimoto and Akazawa was a meticulous multi-step process reliant on the analytical techniques of the time:
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Sample Collection and Preparation: A large volume of human urine was collected from healthy subjects. The urine was then subjected to a preliminary purification step to isolate the aliphatic basic amino acid fraction.
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Ion Exchange Chromatography: The amino acid fraction was then subjected to several rounds of ion exchange chromatography. This technique separates molecules based on their net charge, allowing for the isolation of different amino acid derivatives.
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Crystallization: Through repeated chromatographic separations, the researchers were able to isolate crystalline forms of two novel substances.
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Structural Elucidation: The structures of these isolated compounds were determined using a combination of techniques:
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Degradation Product Analysis: The compounds were chemically degraded, and the resulting products were analyzed to infer the original structure.
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Elemental Analysis: The elemental composition of the molecules was determined.
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Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods provided detailed information about the chemical structure and bonding within the molecules.
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Confirmation by Synthesis: To definitively confirm the structures, the researchers chemically synthesized NG,NG-dimethylarginine and NG,N'G-dimethylarginine. The properties of the synthesized compounds, including their chromatographic behavior and spectroscopic signatures, were then compared to those of the isolated substances, showing a perfect match.[4]
The workflow for this pioneering experiment can be visualized as follows:
1992: The Paradigm Shift - ADMA as an Endogenous NOS Inhibitor
For over two decades following its initial discovery, the biological role of ADMA remained unknown. This changed dramatically in 1992 with a seminal publication in The Lancet by Patrick Vallance and his colleagues. Their research identified ADMA as a naturally occurring, endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). This discovery was a watershed moment, linking ADMA to the regulation of vascular tone and, by extension, to cardiovascular health.
The Vallance group demonstrated that ADMA was present in human plasma and urine and, crucially, that its circulating concentrations were significantly elevated in patients with end-stage renal failure. They proposed that the accumulation of ADMA in these patients could lead to impaired NO synthesis, contributing to the hypertension and immune dysfunction associated with the disease.
Experimental Protocol: Demonstrating NOS Inhibition by ADMA (Vallance et al., 1992)
The 1992 study likely involved a combination of in-vitro and in-vivo experiments, drawing on methodologies the group had previously established for studying NOS inhibitors:
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In-Vitro Studies:
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Measurement of NOS Activity: The researchers would have incubated purified or cellularly derived NOS with its substrate, L-arginine, and measured the production of NO or its co-product, L-citrulline.
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Inhibition Assays: Increasing concentrations of ADMA would have been added to these reactions to determine its effect on NOS activity. This would have allowed for the calculation of key inhibitory constants such as the IC50.
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In-Vivo Studies (based on their 1989 L-NMMA study):
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Human Volunteer Studies: Healthy volunteers would have been recruited for the study.
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Intra-arterial Infusion: A catheter would have been inserted into the brachial artery of one arm for the localized infusion of substances.
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Forearm Blood Flow Measurement: Forearm blood flow would have been measured using a technique like venous occlusion plethysmography.
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Experimental Procedure:
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A baseline forearm blood flow measurement would be taken.
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ADMA would be infused at increasing doses, and forearm blood flow would be measured at each dose. A reduction in blood flow would indicate vasoconstriction, consistent with NOS inhibition.
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The effects of ADMA would be compared to those of a known NOS inhibitor (like L-NMMA) and a placebo.
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To confirm that the vasoconstriction was due to NOS inhibition, L-arginine (the substrate for NOS) could be co-infused to see if it could reverse the effects of ADMA.
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The ADMA-NO Signaling Pathway
The discovery of ADMA's inhibitory effect on NOS established a new paradigm in our understanding of NO signaling. The core of this pathway is the competitive inhibition of NOS by ADMA, which competes with the enzyme's natural substrate, L-arginine.
Quantitative Data from Early Discoveries
While the early papers did not provide extensive quantitative data in the way modern studies do, they laid the groundwork for future quantitative analysis.
| Parameter | Reported Value/Finding | Significance | Reference |
| ADMA in Human Urine | > 10 mg excreted per 24 hours | Established a baseline for urinary excretion in healthy individuals. | |
| Plasma ADMA in Healthy Subjects | Typically 0.3 - 0.8 µM | Provided a reference range for circulating ADMA levels. | |
| Plasma ADMA in End-Stage Renal Disease | Significantly elevated compared to healthy controls | First link between a disease state and elevated ADMA levels. | |
| In-vivo effect of NOS inhibition | ~50% reduction in basal forearm blood flow with L-NMMA | Demonstrated the critical role of basal NO production in maintaining vascular tone. |
Conclusion
The discovery of asymmetric dimethylarginine is a story of two pivotal moments: its initial isolation and identification in 1970, and the elucidation of its profound biological role as an endogenous NOS inhibitor in 1992. The meticulous work of Kakimoto and Akazawa provided the chemical foundation, while the insightful experiments of Vallance and his colleagues unlocked the physiological significance of ADMA. This historical journey has paved the way for a vibrant field of research, with ADMA now recognized as a key player in cardiovascular health and a promising target for therapeutic intervention. The detailed experimental protocols and foundational data from these early discoveries continue to inform and inspire researchers and drug development professionals today.
References
- 1. [PDF] Quantification of ADMA: analytical approaches | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach [mdpi.com]
- 3. Asymmetric dimethylarginine and symmetric dimethylarginine: axis of evil or useful alliance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of N-G,N-G- and N-G,N'-G-dimethyl-arginine, N-epsilon-mono-, di-, and trimethyllysine, and glucosylgalactosyl- and galactosyl-delta-hydroxylysine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
